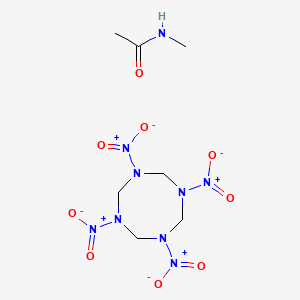
N-methylacetamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylacetamide: is an organic compound with the formula CH₃CONHCH₃. It is a colorless liquid or solid that is soluble in water and many organic solvents. It is commonly used as a solvent and intermediate in organic synthesis. 1,3,5,7-tetranitro-1,3,5,7-tetrazocane , also known as HMX, is a powerful nitramine explosive with the formula C₄H₈N₈O₈. It is known for its high detonation velocity and pressure, making it a key component in military and industrial applications.
Preparation Methods
N-methylacetamide: can be synthesized through several methods:
Reaction of acetic acid with methylamine: This method involves heating acetic acid and methylamine to about 60°C for several days until the reaction is complete.
Reaction of methylamine with acetic anhydride: This method involves reacting methylamine with acetic anhydride.
Reduction of N-(hydroxymethyl)acetamide: This method involves the reduction or hydrogenation of N-(hydroxymethyl)acetamide.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is typically prepared through the nitrolysis of hexamine with nitric acid. The process involves multiple steps, including the formation of intermediates such as 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane .
Chemical Reactions Analysis
N-methylacetamide: undergoes various chemical reactions:
Hydrogen bonding: It forms hydrogen bonds with other compounds, influencing reaction kinetics and thermodynamics.
Substitution reactions: It can react with 3-bromothiophene in the presence of a copper(I) iodide catalyst to form N-methyl-N-(3-thienyl)acetamide.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: undergoes several reactions:
Scientific Research Applications
N-methylacetamide: is used in various scientific research applications:
Solvent: It is used as a solvent in organic synthesis and in the pharmaceutical industry.
Ligand synthesis: It is used to synthesize zirconium(IV) complexes.
Electrolytes: It is used in the development of eutectic electrolytes for zinc-iodine batteries.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: has several applications:
Explosives: It is used in military and industrial explosives due to its high detonation velocity and pressure.
Propellants: It is used in rocket and gun propellants.
Nanocomposites: It is used in the preparation of energetic nanocomposites with enhanced thermolysis activity and low impact sensitivity.
Mechanism of Action
N-methylacetamide: exerts its effects through hydrogen bonding, which stabilizes reaction intermediates and transition states, promoting the progression of chemical reactions .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: decomposes under high temperatures and pressures, producing small radicals that recombine to form larger radicals. This process involves phase transitions and the formation of various decomposition products .
Comparison with Similar Compounds
N-methylacetamide: is similar to other amides such as dimethylacetamide and acetamide. it is less commonly used in industrial applications compared to dimethylacetamide .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is similar to other nitramine explosives such as RDX (1,3,5-trinitro-1,3,5-triazacyclohexane). HMX has a higher detonation velocity and pressure compared to RDX, making it more powerful .
Biological Activity
N-methylacetamide (NMA) and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX) are two compounds with distinct biological activities and implications in various fields such as toxicology and pharmacology. This article explores their biological activities, mechanisms of action, and relevant case studies.
N-Methylacetamide (NMA)
Chemical Properties
- Molecular Formula: C₃H₇NO
- Molecular Weight: 73.0938 g/mol
- CAS Number: Not Available
N-methylacetamide is a secondary metabolite that is not naturally occurring but can be found in individuals exposed to it or its derivatives. It has been identified in human blood and is often used as a biomarker for occupational exposure to certain chemicals .
Biological Activity
-
Toxicological Effects
- NMA has been linked to liver toxicity in repeated-dose studies. For example, a study on rats showed significant changes in organ weights and histopathological alterations in the liver at higher doses (≥400 mg/kg) over 90 days .
- The compound is primarily metabolized to N-hydroxymethylacetamide, which may contribute to its toxic effects .
- Occupational Exposure Studies
- Non-Sensitization Potential
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)
Chemical Properties
- Molecular Formula: C₄H₈N₈O₈
- Molecular Weight: 296.23 g/mol
- CAS Number: 2691-41-0
HMX is a high-energy explosive compound that has garnered attention for its potential biological impacts due to its use in military and industrial applications.
Biological Activity
-
Toxicity and Environmental Impact
- HMX has been studied for its environmental persistence and potential toxicological effects on aquatic life. Its presence in water bodies poses risks to ecosystems due to bioaccumulation .
- Studies indicate that HMX can affect neural structures upon exposure, providing insights into its neurotoxic potential .
- Mechanisms of Action
Comparative Analysis of Biological Activities
| Compound | Molecular Formula | Key Toxicological Effects | Mechanism of Action |
|---|---|---|---|
| N-Methylacetamide | C₃H₇NO | Liver toxicity; hepatotoxicity observed in animal studies | Metabolized to N-hydroxymethylacetamide |
| HMX | C₄H₈N₈O₈ | Neurotoxicity; environmental persistence | Induces oxidative stress |
Case Studies
- N-Methylacetamide Exposure
- HMX Environmental Impact
Properties
CAS No. |
72797-25-2 |
|---|---|
Molecular Formula |
C7H15N9O9 |
Molecular Weight |
369.25 g/mol |
IUPAC Name |
N-methylacetamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C4H8N8O8.C3H7NO/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;1-3(5)4-2/h1-4H2;1-2H3,(H,4,5) |
InChI Key |
KJBJENUVJGCRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















